

# How to dissolve UK-371804 for in vitro assays

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## Compound of Interest

Compound Name: UK-371804

Cat. No.: B1663087

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## Technical Support Center: UK-371804

This technical support center provides guidance on the dissolution and use of **UK-371804** for in vitro assays, addressing common challenges to ensure experimental success.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **UK-371804**?

A1: The recommended solvent for preparing a stock solution of **UK-371804** for in vitro assays is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous (low moisture) DMSO, as the compound's solubility can be significantly impacted by absorbed water.[\[1\]](#)[\[2\]](#)

Q2: What is the maximum concentration for a **UK-371804** stock solution in DMSO?

A2: The reported solubility of **UK-371804** in DMSO varies between suppliers, ranging from 8.33 mg/mL to 50 mg/mL.[\[1\]](#)[\[2\]](#)[\[3\]](#) A conservative and commonly used starting concentration for a stock solution is 10 mg/mL. For higher concentrations, sonication may be required to fully dissolve the compound.[\[1\]](#)

Q3: How should I store the **UK-371804** stock solution?

A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to a year or at -80°C for up to two years for long-term stability.[\[1\]](#)

Q4: Can I dissolve **UK-371804** directly in aqueous buffers or cell culture media?

A4: It is not recommended to dissolve **UK-371804** directly in aqueous solutions due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO and then serially diluted to the final working concentration in your experimental buffer or cell culture medium.

Q5: What is the mechanism of action of **UK-371804**?

A5: **UK-371804** is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA).<sup>[2][4][5]</sup> It has a high selectivity for uPA over other proteases like tissue plasminogen activator (tPA) and plasmin.<sup>[2][3][4]</sup>

## Troubleshooting Guide

This guide addresses common issues encountered when preparing and using **UK-371804** solutions for in vitro experiments.

Problem	Potential Cause	Recommended Solution
UK-371804 powder will not dissolve in DMSO.	1. The concentration is too high. 2. The DMSO is not of high quality (contains water). 3. Insufficient mixing.	1. Try a lower concentration (e.g., 10 mg/mL). 2. Use fresh, anhydrous, research-grade DMSO. 3. Gently warm the solution (to no more than 37°C) and use a sonicator bath to aid dissolution. <a href="#">[1]</a>
Precipitation occurs after diluting the DMSO stock solution into aqueous media.	1. The final concentration of UK-371804 exceeds its aqueous solubility limit. 2. The final concentration of DMSO is too high, causing cellular stress or artifacts. 3. The stock solution was not properly vortexed before dilution.	1. Ensure the final DMSO concentration in your assay is low (typically $\leq 0.5\%$ ) to maintain compound solubility without affecting the cells. 2. Perform serial dilutions. For example, make an intermediate dilution of the DMSO stock in culture medium before preparing the final concentration. 3. Always vortex the stock solution before making dilutions.
Inconsistent experimental results.	1. Repeated freeze-thaw cycles of the stock solution leading to degradation. 2. Inaccurate pipetting of the viscous DMSO stock solution. 3. Precipitation of the compound in the assay plate over time.	1. Aliquot the stock solution after preparation to minimize freeze-thaw cycles. <a href="#">[1]</a> 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. 3. Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If observed, reconsider the final concentration or the dilution method.

## Quantitative Data Summary

The following table summarizes the key quantitative information for **UK-371804**.

Parameter	Value	Source(s)
Molecular Weight	385.8 g/mol	[3]
Ki for uPA	10 nM	[1][2][5][6]
IC50 in human wound fluid	0.89 $\mu$ M	[2][3][4]
Solubility in DMSO	8.33 - 50 mg/mL (21.6 - 129.6 mM)	[1][2][3]
Selectivity vs. tPA	~4000-fold	[2][3][4]
Selectivity vs. Plasmin	~2700-fold	[2][3][4]
Stock Solution Storage	-20°C (1 year) or -80°C (2 years)	[1]

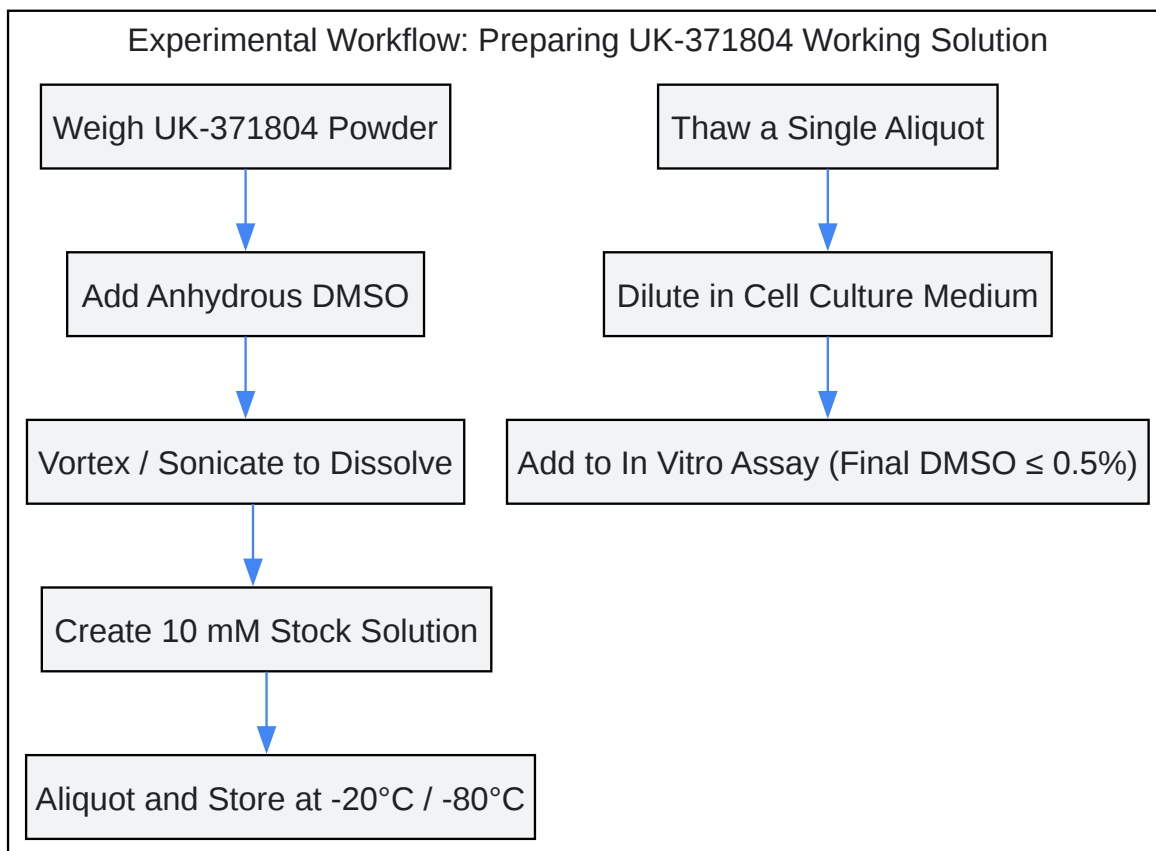
## Experimental Protocols

### Protocol for Preparation of a 10 mM UK-371804 Stock Solution

- Materials:
  - UK-371804** powder (Molecular Weight: 385.8 g/mol )
  - Anhydrous, sterile DMSO
  - Sterile microcentrifuge tubes or vials
  - Calibrated pipettes
  - Vortex mixer
  - Sonicator bath (optional)

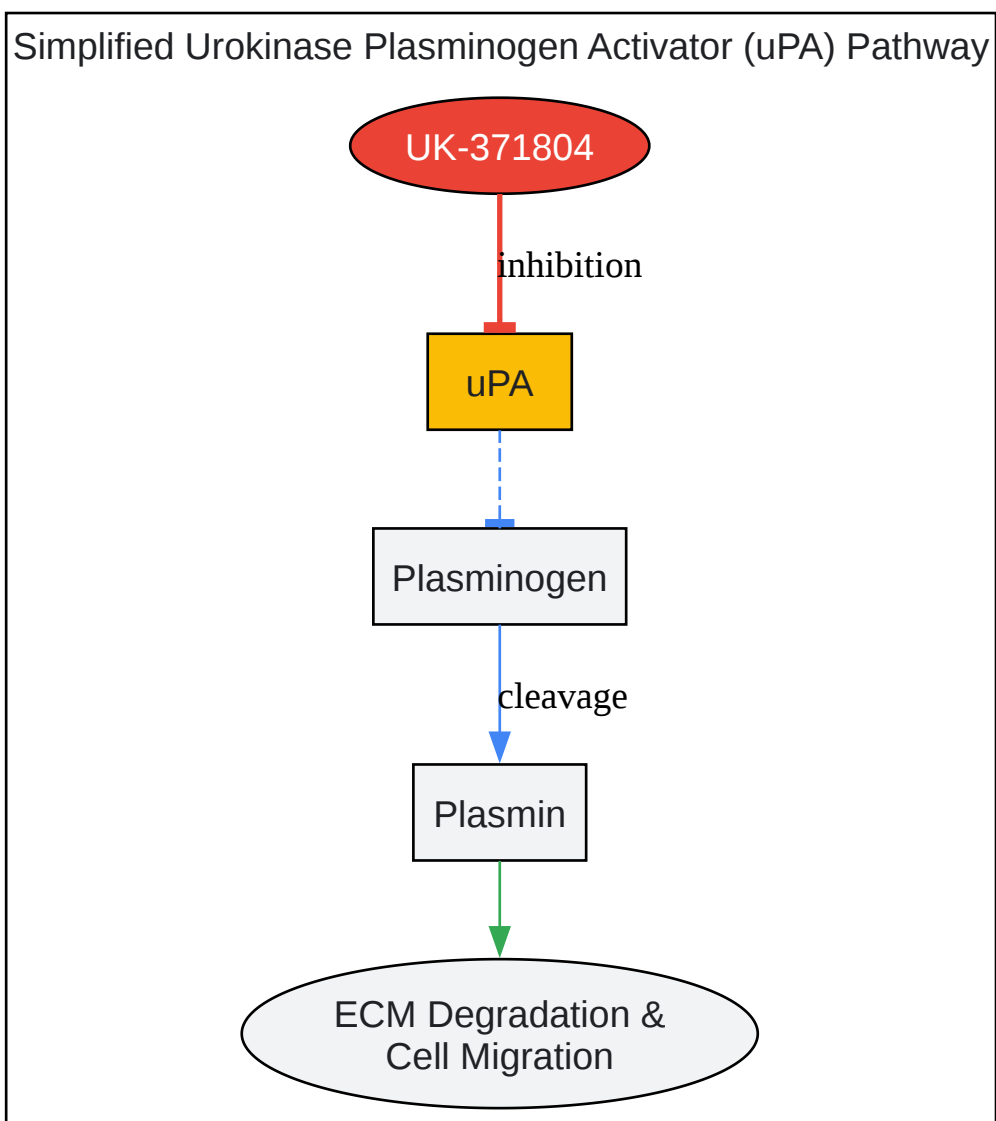
- Procedure:
  1. Weigh out the desired amount of **UK-371804** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.858 mg.
  2. Add the appropriate volume of anhydrous DMSO to the vial containing the **UK-371804** powder.
  3. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
  4. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.[\[1\]](#)
  5. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
  6. Label the aliquots clearly with the compound name, concentration, and date of preparation.
  7. Store the aliquots at -20°C or -80°C.

## Visualizations



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Caption: Workflow for preparing **UK-371804** working solutions.



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Caption: Inhibition of the uPA signaling pathway by **UK-371804**.

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